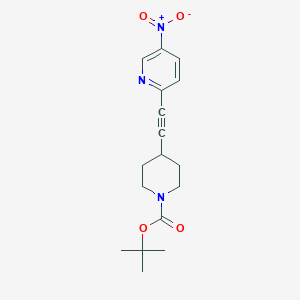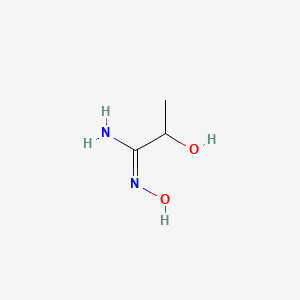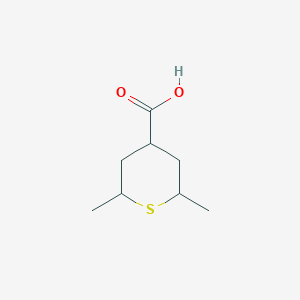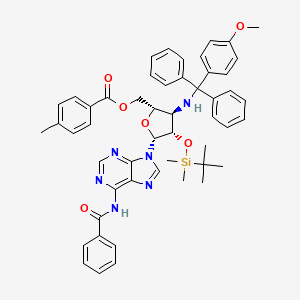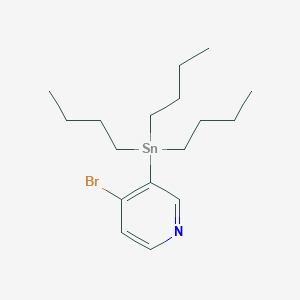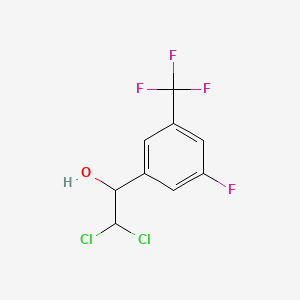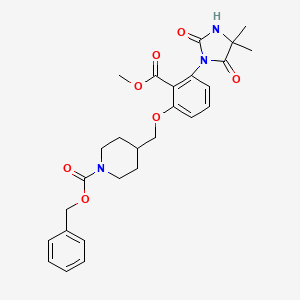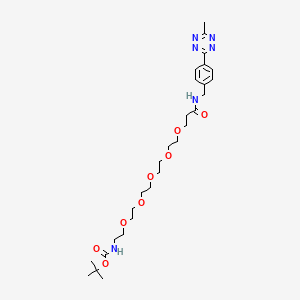
Methyltetrazine-amino-PEG5-CH2CH2NHBoc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-amino-PEG5-CH2CH2NHBoc is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is widely used in the field of bioorthogonal chemistry, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). This compound contains a methyltetrazine group, which is known for its ability to undergo inverse electron demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG5-CH2CH2NHBoc typically involves the following steps:
Formation of Methyltetrazine: The methyltetrazine group is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of a tetrazine ring structure.
PEGylation: The PEG5 chain is introduced through a PEGylation reaction, which involves the attachment of a polyethylene glycol chain to the methyltetrazine group.
Boc Protection: The final step involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
Methyltetrazine-amino-PEG5-CH2CH2NHBoc undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This is the most significant reaction, where the methyltetrazine group reacts with TCO-containing molecules to form stable adducts.
Substitution Reactions: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reagents: Common reagents include TCO-containing molecules, protecting groups like Boc, and PEGylation reagents.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the PEG chain and the methyltetrazine group. Solvents like dichloromethane and dimethylformamide are often used.
Major Products
The major products formed from these reactions include stable adducts resulting from the iEDDA reaction and substituted derivatives of the original compound.
科学的研究の応用
Methyltetrazine-amino-PEG5-CH2CH2NHBoc has a wide range of applications in scientific research:
作用機序
The primary mechanism of action of Methyltetrazine-amino-PEG5-CH2CH2NHBoc involves the iEDDA reaction. The methyltetrazine group reacts with TCO-containing molecules to form stable adducts. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The PEG chain provides solubility and flexibility, while the Boc-protected amino group can be deprotected to reveal a reactive site for further functionalization .
類似化合物との比較
Similar Compounds
Methyltetrazine-PEG5-methyltetrazine: Similar in structure but contains two methyltetrazine groups.
Methyltetrazine-amido-PEG5-alkyne: Contains an alkyne group instead of an amino group.
Uniqueness
Methyltetrazine-amino-PEG5-CH2CH2NHBoc is unique due to its combination of a methyltetrazine group, a PEG5 chain, and a Boc-protected amino group. This combination provides versatility in chemical reactions, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C28H44N6O8 |
|---|---|
分子量 |
592.7 g/mol |
IUPAC名 |
tert-butyl N-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H44N6O8/c1-22-31-33-26(34-32-22)24-7-5-23(6-8-24)21-30-25(35)9-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-10-29-27(36)42-28(2,3)4/h5-8H,9-21H2,1-4H3,(H,29,36)(H,30,35) |
InChIキー |
IZLQMGFQBXBQIR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


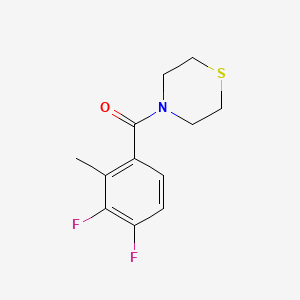
![1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B14034020.png)
![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)
